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  • Product: (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine
  • CAS: 149769-84-6

Core Science & Biosynthesis

Foundational

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine: A Comprehensive Technical Guide

Introduction (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine, a chiral N-sulfonylated aziridine, is a versatile and highly valuable building block in modern organic synthesis.[1][2] Its significance stems from the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine, a chiral N-sulfonylated aziridine, is a versatile and highly valuable building block in modern organic synthesis.[1][2] Its significance stems from the unique reactivity of the strained three-membered aziridine ring, which readily undergoes regio- and stereoselective ring-opening reactions with a variety of nucleophiles.[1][3] This property allows for the stereospecific introduction of nitrogen-containing functionalities, making it a cornerstone in the synthesis of complex, biologically active molecules and chiral auxiliaries.[1][4] The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the aziridine ring, enhancing its susceptibility to nucleophilic attack.[1][5] This guide provides an in-depth exploration of the synthesis, characterization, and applications of this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

The asymmetric synthesis of chiral aziridines, including the title compound, has been a subject of intense research, leading to the development of several effective methodologies.[6] A prevalent and reliable strategy involves the catalytic asymmetric aziridination of styrene. This approach offers direct access to the chiral aziridine from readily available starting materials.

One of the most effective methods for the asymmetric aziridination of styrenes involves the use of a chiral catalyst to mediate the transfer of a nitrene equivalent to the olefin.[6] Catalysts based on copper, rhodium, and manganese complexes with chiral ligands have demonstrated high enantioselectivity in these transformations.[7][8][9]

Causality Behind Experimental Choices

The selection of a specific synthetic route is often dictated by the desired stereochemistry, scalability, and the availability of chiral ligands and catalysts. The use of a chiral catalyst is paramount for inducing enantioselectivity in the aziridination reaction. The catalyst forms a transient chiral complex with the nitrene precursor, which then delivers the nitrene to one face of the alkene preferentially, establishing the stereocenter at the C2 position of the aziridine ring. The tosyl group serves a dual purpose: it acts as a good leaving group in the nitrene transfer agent and as an activating group in the final aziridine product.

Experimental Protocol: Asymmetric Aziridination of Styrene

This protocol outlines a general procedure for the synthesis of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine via a copper-catalyzed asymmetric aziridination of styrene.

Materials:

  • Styrene

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral bis(oxazoline) ligand (0.11 mmol).

  • Add anhydrous dichloromethane (10 mL) to dissolve the ligand.

  • Add the copper(I) trifluoromethanesulfonate benzene complex (0.1 mmol) to the solution and stir at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (5.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the PhI=NTs solution to the catalyst mixture via a syringe pump over a period of 4 hours.

  • Simultaneously, add styrene (10.0 mmol) to the reaction mixture via a separate syringe pump over the same 4-hour period.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine as a white solid.

Workflow Diagram

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Aziridination Reaction cluster_workup Workup & Purification Ligand Chiral Bis(oxazoline) Ligand Catalyst_Formation Stir at RT for 1h Ligand->Catalyst_Formation CuOTf CuOTf·C₆H₆ CuOTf->Catalyst_Formation Solvent1 Anhydrous DCM Solvent1->Catalyst_Formation Reaction Add over 4h at 0 °C, then stir for 12h Catalyst_Formation->Reaction Cool to 0 °C PhINTs PhI=NTs in DCM PhINTs->Reaction Styrene Styrene Styrene->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Dry Dry over Na₂SO₄ Extraction->Dry Purification Flash Chromatography Dry->Purification Product (2S)-1-(p-tolylsulfonyl) -2-phenylaziridine Purification->Product

Caption: Asymmetric synthesis of (2S)-1-(p-tolylsulfonyl)-2-phenylaziridine.

Characterization of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Data
TechniqueDescription of Expected Data
¹H NMR The proton NMR spectrum provides key information about the structure. The aromatic protons of the phenyl and tosyl groups will appear in the range of δ 7.2-7.9 ppm. The protons of the aziridine ring are diastereotopic and will appear as distinct signals, typically between δ 2.0-4.0 ppm, with characteristic coupling constants. The methyl protons of the tosyl group will be a singlet around δ 2.4 ppm.[10]
¹³C NMR The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the aziridine ring carbons, and the methyl carbon of the tosyl group. The aziridine carbons typically resonate in the range of δ 35-50 ppm.[11][12]
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[13]
Analytical Data
TechniqueDescription of Expected Data
Chiral HPLC Chiral High-Performance Liquid Chromatography is crucial for determining the enantiomeric excess (ee) of the product. Using a suitable chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.
Melting Point A sharp melting point is indicative of a pure crystalline compound.
Optical Rotation The specific rotation ([α]D) is a measure of the compound's ability to rotate plane-polarized light and is a characteristic physical property of a chiral molecule. The sign and magnitude of the rotation confirm the enantiomeric form.

Applications in Drug Development and Organic Synthesis

Chiral N-sulfonylated aziridines, such as the title compound, are pivotal intermediates in the synthesis of a wide array of valuable molecules.[1] Their utility lies in the predictable and stereospecific manner in which the strained ring can be opened by various nucleophiles.[1]

Ring-Opening Reactions

The regioselectivity of the ring-opening reaction is a key feature. Nucleophilic attack can occur at either the C2 (benzylic) or C3 carbon of the aziridine ring. The outcome is influenced by the nature of the nucleophile, the reaction conditions, and the presence of Lewis acids.[14]

  • Attack at the Benzylic Carbon (C2): This is often the preferred site of attack for many nucleophiles due to the stabilization of the partial positive charge at the benzylic position in the transition state. This leads to the formation of β-substituted α-amino acid derivatives and other 1,2-difunctionalized compounds.

  • Attack at the Less Substituted Carbon (C3): Under certain conditions, particularly with sterically hindered nucleophiles or through specific activation, attack can occur at the C3 position.

Logical Relationship Diagram

Ring_Opening cluster_pathways Nucleophilic Ring-Opening Pathways cluster_products Synthetic Intermediates cluster_applications Final Products Aziridine (2S)-1-(p-tolylsulfonyl) -2-phenylaziridine Attack_C2 Attack at C2 (Benzylic) Aziridine->Attack_C2 Common Nucleophiles Attack_C3 Attack at C3 Aziridine->Attack_C3 Sterically Hindered Nucleophiles Product_C2 β-Substituted α-Amino Compounds Attack_C2->Product_C2 Product_C3 α-Substituted β-Amino Compounds Attack_C3->Product_C3 Bioactive_Molecules Bioactive Molecules Product_C2->Bioactive_Molecules Natural_Products Natural Products Product_C2->Natural_Products Chiral_Ligands Chiral Ligands Product_C3->Chiral_Ligands Product_C3->Natural_Products

Caption: Synthetic utility of (2S)-1-(p-tolylsulfonyl)-2-phenylaziridine.

Examples of Synthetic Applications
  • Synthesis of Chiral Amino Alcohols: Ring-opening with oxygen nucleophiles, followed by deprotection, provides access to valuable chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals.

  • Formation of Diamines: Reaction with nitrogen nucleophiles leads to the formation of chiral 1,2-diamines, which are key components of many catalysts and biologically active compounds.[4]

  • Carbon-Carbon Bond Formation: The use of organometallic reagents or other carbon nucleophiles allows for the introduction of new carbon-carbon bonds with high stereocontrol.

Conclusion

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a powerful and versatile chiral building block with broad applications in asymmetric synthesis. Its efficient and stereoselective preparation, coupled with the predictable and highly controlled ring-opening reactions, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its synthesis and characterization is fundamental to harnessing its full potential in the development of novel therapeutics and complex molecular architectures.

References

  • Denmark Group. Asymmetric Aziridination of Alkenes. [Link]

  • van der Meer, J. Y., et al. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Chemical Science, 2021. [Link]

  • Antilla, J. C., & Wulff, W. D. Catalytic asymmetric synthesis of chiral aziridines. U.S. Patent 6,258,960 B1, issued July 10, 2001.
  • Bennour, S., et al. Catalytic asymmetric heterogeneous aziridination of styrene derivatives using bis(oxazoline)-modified Cu2+-exchanged zeolite Y. Organic & Biomolecular Chemistry, 2004, 2(24), 3566-3572. [Link]

  • Macmillan Group. Catalytic Enantioselective Aziridinations. [Link]

  • Supporting Information for "Ring-Opening of N-Tosylaziridines with Diazonium Salts". Organic Letters. [Link]

  • Pinarci, E., & Moura-Letts, G. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. RSC Advances, 2022. [Link]

  • Ghorai, M. K., et al. An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 2005, 46(24), 4103-4106. [Link]

  • Kumar, V., et al. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 2023, 28(6), 2699. [Link]

  • Vásquez-Tapia, C., et al. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. ChemistryOpen, 2021. [Link]

  • Weatherly, C. D., et al. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 2024, 146(1), 896-905. [Link]

  • Nishimura, M., et al. Asymmetric N1 Unit Transfer to Olefins with a Chiral Nitridomanganese Complex: Novel Stereoselective Pathways to Aziridines or Oxazolines. The Journal of Organic Chemistry, 2002, 67(7), 2101-2109. [Link]

  • Ghorai, M. K., et al. Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. Tetrahedron Letters, 2007, 48(25), 4373-4377. [Link]

  • Weatherly, C. D., et al. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 2024. [Link]

  • Ray, P. C., et al. Direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines. Organic & Biomolecular Chemistry, 2013, 11(44), 7649-7653. [Link]

  • Wiley-VCH GmbH. 2-Phenyl-1-tosyl-aziridine. SpectraBase. [Link]

  • Jarzyński, S., et al. Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Molecules, 2021, 26(6), 1708. [Link]

  • National Center for Biotechnology Information. 2-Phenyl-1-phenylsulfonylaziridine. PubChem Compound Database. [Link]

  • Berg, C., et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2003, 2003(5), 15-22. [Link]

  • ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. ChemInform, 2010. [Link]

  • Antilla, J. C., & Wulff, W. D. Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Journal of the American Chemical Society, 2002. [Link]

  • Ghorai, M. K., et al. Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 2011, 76(4), 1141-1154. [Link]

  • Ghorai, M. K., et al. Applications of Aziridinium Ions. Selective Syntheses of β-Aryl-α,β-diamino Esters. Organic Letters, 2000, 2(23), 3555-3557. [Link]

  • Butler, C. R. AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry, 2004. [Link]

  • Beksultanova, N. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU, 2021. [Link]

  • Antilla, J. C., & Wulff, W. D. Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Vaulted Biphenanthrol Ligands. Journal of the American Chemical Society, 2007, 129(22), 7185-7193. [Link]

  • Hoffman Fine Chemicals. N-Tosyl-2-phenylaziridine. [Link]

  • Ha, H.-J. Synthetic Applications of Aziridinium Ions. Encyclopedia.pub, 2021. [Link]

  • Ranjith, K., & Ha, H.-J. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023, 11. [Link]

  • Ha, H.-J., et al. Alkylative Aziridine Ring-Opening Reactions. Molecules, 2021, 26(6), 1735. [Link]

  • ¹H NMR spectrum of poly(2-phenyl N-p-toluenesulfonyl aziridine)... ResearchGate. [Link]

  • Okuyama, T., & Fujioka, H. Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by Iodine. The Journal of Organic Chemistry, 2014. [Link]

  • Klein, D. R., et al. Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution. ChemRxiv, 2022. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine. [Link]

  • Scheme 2: Synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}acetamide. ResearchGate. [Link]

  • Metabolomics SA. Technology. [Link]

Sources

Exploratory

Technical Guide: (2S)-1-Tosyl-2-phenylaziridine

Core Identity & Physicochemical Profile (2S)-1-Tosyl-2-phenylaziridine is a high-value chiral building block in medicinal chemistry, utilized primarily for its ability to undergo regioselective ring-opening reactions. It...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile

(2S)-1-Tosyl-2-phenylaziridine is a high-value chiral building block in medicinal chemistry, utilized primarily for its ability to undergo regioselective ring-opening reactions. It serves as a "spring-loaded" electrophile, allowing the stereocontrolled installation of nitrogen into complex molecular architectures, such as


-amino acids, chiral diamines, and alkaloid scaffolds.
Identity & Specifications
PropertySpecification
IUPAC Name (2S)-2-phenyl-1-(4-methylphenyl)sulfonylaziridine
Common Name (S)-N-Tosyl-2-phenylaziridine
CAS Number 149769-84-6 (Specific (S)-enantiomer) 24395-14-0 (Racemic mixture)
Molecular Formula C

H

NO

S
Molecular Weight 273.35 g/mol
Appearance White crystalline solid
Melting Point 92–93 °C (Pure enantiomer) [1]; ~163 °C (Racemate)
Solubility Soluble in CH

Cl

, CHCl

, THF, EtOAc; Insoluble in water.[1][2]

Spectroscopic Signature (CDCl


): 
  • 
    H NMR (400 MHz): 
    
    
    
    7.87 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.1 Hz, 2H), 7.30–7.21 (m, 5H), 3.78 (dd, J=7.1, 4.5 Hz, 1H, C2-H), 2.99 (d, J=7.2 Hz, 1H, C3-H
    
    
    ), 2.39 (d, J=4.5 Hz, 1H, C3-H
    
    
    ), 2.44 (s, 3H, Ar-CH
    
    
    ) [2].
  • 
    C NMR (100 MHz): 
    
    
    
    144.6, 135.1, 129.8, 128.5, 128.0, 127.9, 126.5, 41.2 (C2), 35.9 (C3), 21.7 (Ar-CH
    
    
    ).
Synthesis Protocol (The Amino Alcohol Route)[3]

The most robust route for scaling (2S)-1-tosyl-2-phenylaziridine avoids the use of unstable diazo compounds or expensive chiral ligands required for styrene aziridination. Instead, it utilizes the "chiral pool" starting material L-phenylglycinol .

Mechanism of Synthesis

The transformation proceeds via a one-pot or two-step sequence involving selective tosylation of the primary alcohol and amine, followed by intramolecular nucleophilic displacement (cyclization).

  • Precursor: (S)-2-Phenylglycinol (derived from L-Phenylglycine).

  • Activation: Treatment with Tosyl Chloride (TsCl).[3][4]

  • Cyclization: Base-mediated intramolecular S

    
    2 attack of the sulfonamide nitrogen onto the O-tosyl carbon.
    

Synthesis Start L-Phenylglycinol (S)-Isomer Inter N,O-Ditosyl Intermediate (In situ or isolated) Start->Inter TsCl (2.5 eq), Et3N DMAP, DCM, 0°C Prod (2S)-1-Tosyl-2-phenylaziridine (Inversion at C-O, Retention at C-N) Inter->Prod KOH/H2O or K2CO3/MeCN (Cyclization)

Caption: Synthesis via the Wenker-like cyclization of amino alcohols. Note that the stereocenter at C2 is preserved because the C-N bond is not broken; the cyclization occurs via displacement of the primary O-Ts group.

Experimental Procedure (Optimized)
  • Tosylation: Dissolve (S)-2-phenylglycinol (10 mmol) in dry CH

    
    Cl
    
    
    
    (50 mL) with Et
    
    
    N (25 mmol) and catalytic DMAP. Cool to 0 °C.
  • Addition: Add TsCl (22 mmol) portion-wise. Stir at room temperature for 4–6 hours until TLC indicates consumption of starting material.

  • Cyclization: Add KOH (40 mmol) dissolved in a minimum amount of water directly to the biphasic mixture (or switch solvent to MeCN/K

    
    CO
    
    
    
    for milder conditions). Stir vigorously for 12 hours.
  • Workup: Separate organic layer, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes to yield white needles.

Reactivity & Mechanistic Insight

The utility of (2S)-1-tosyl-2-phenylaziridine lies in its divergent regioselectivity . The outcome of ring-opening reactions is dictated by the competition between steric hindrance (favoring C3 attack) and electronic activation (favoring C2 attack).

The Regioselectivity Switch[5]
  • Path A: Electronic Control (Acid/Lewis Acid Catalysis)

    • Condition: Bronsted acids or Lewis Acids (e.g., Cu(OTf)

      
      , BF
      
      
      
      OEt
      
      
      ).
    • Mechanism: The acid coordinates to the aziridine nitrogen or sulfonyl group, lengthening the C-N bonds. The C2-N bond weakens more significantly due to the ability of the adjacent phenyl group to stabilize the developing positive charge (benzylic carbocation character).

    • Outcome: Nucleophile attacks C2 (Benzylic) .

    • Stereochemistry: Predominantly Inversion (S

      
      2-like tight ion pair), but erosion of ee% can occur if the carbocation character is too high (S
      
      
      
      1-like).
  • Path B: Steric Control (Basic/Nucleophilic Conditions)

    • Condition: Strong nucleophiles (NaN

      
      , amines, thiolates) in the absence of acid.
      
    • Mechanism: Pure S

      
      2 attack. The nucleophile seeks the least hindered carbon.
      
    • Outcome: Nucleophile attacks C3 (Terminal) .

    • Stereochemistry: Clean Inversion at C3 (Stereocenter at C2 remains intact).

Reactivity cluster_Acid Path A: Electronic Control (Acid Catalysis) cluster_Base Path B: Steric Control (Nucleophilic) Aziridine (2S)-1-Tosyl-2-phenylaziridine Lewis Lewis Acid (Cu(OTf)2) or H+ Aziridine->Lewis Nuc Strong Nucleophile (N3-, RS-, RNH2) Aziridine->Nuc C2_Attack Attack at C2 (Benzylic) Stabilized TS Lewis->C2_Attack Prod_A Product: C2-Substituted Amine (Inversion of Configuration) C2_Attack->Prod_A C3_Attack Attack at C3 (Terminal) Less Hindered Nuc->C3_Attack Prod_B Product: C3-Substituted Amine (Retention at C2) C3_Attack->Prod_B

Caption: Divergent ring-opening pathways. Path A exploits the benzylic electronic effect, while Path B follows standard steric rules.

Applications in Drug Development[6]
  • Synthesis of

    
    -Amino Acids:  Ring opening with cyanide or carbon monoxide equivalents (carbonylation) yields precursors to 
    
    
    
    -phenylalanine derivatives.
  • Chiral Diamines: Reaction with ammonia or primary amines yields 1,2-diamines, which are privileged scaffolds in ligands for asymmetric catalysis and bioactive molecules (e.g., derivatization of cisplatin analogs).

  • Levamisole Analogues: The phenyl-aziridine scaffold is a direct precursor to imidazo[2,1-b]thiazole derivatives (levamisole family) via ring expansion with thio-nucleophiles.

Safety & Handling
  • Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and carcinogens.

  • Handling: Always handle in a fume hood with double gloves. Destroy excess aziridine with nucleophilic quenchers (e.g., thiosulfate or dilute HCl) before disposal.

  • Stability: Solid (2S)-1-tosyl-2-phenylaziridine is stable at room temperature but should be stored at 4 °C or -20 °C to prevent slow polymerization or hydrolysis.

References
  • Ghorai, M. K., Das, K., & Shukla, D. (2007).

    
    2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. Link
    
  • Zhang, X., et al. (2018). Supporting Information: Preparation of aziridines. RSC Advances. Link

  • Bieber, L. W., & de Araújo, M. C. F. (2002).[6] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. Link

  • Takeda, Y., Sameera, W. M. C., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research, 53(8), 1686–1702. Link

Sources

Foundational

N-Tosylaziridines: A Technical Guide to Electrophilic Ring-Opening

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary N-Tosylaziridines represent a cornerstone in modern heterocyclic chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

N-Tosylaziridines represent a cornerstone in modern heterocyclic chemistry, serving as high-energy electrophiles that release significant ring-strain energy (~26-27 kcal/mol) upon nucleophilic attack. Unlike their epoxide counterparts, the N-sulfonyl group provides a unique electronic handle that allows for tunable regioselectivity and exceptional stereochemical fidelity. This guide dissects the mechanistic imperatives of N-tosylaziridine ring-opening, providing researchers with the causal logic required to predict site-selectivity (C2 vs. C3) and design scalable protocols for constructing


-functionalized amines—scaffolds ubiquitous in pharmaceutical agents like Linezolid and Oseltamivir.

Mechanistic Underpinning: The Logic of Selectivity

To master N-tosylaziridine chemistry, one must move beyond rote memorization of reagents and understand the competition between steric and electronic control.

The Regioselectivity Bifurcation

The site of nucleophilic attack is dictated by the character of the transition state.

  • Type I: Steric Control (

    
    -like) 
    
    • Conditions: Uncatalyzed, basic, or weak nucleophiles.

    • Outcome: Attack occurs at the less hindered carbon (C3) .

    • Mechanism: The transition state is "tight"; bond breaking and bond making are synchronous. Steric repulsion between the incoming nucleophile and substituents at C2 dominates.

    • Stereochemistry: Strict inversion of configuration (anti-attack).

  • Type II: Electronic Control (

    
    -like / Carbocationic character) 
    
    • Conditions: Lewis Acid catalysis (

      
      , 
      
      
      
      ), benzylic/allylic substrates.
    • Outcome: Attack occurs at the more substituted carbon (C2) .

    • Mechanism: Coordination of the Lewis Acid to the sulfonyl oxygen or nitrogen weakens the C-N bond, elongating it. This builds positive charge density on the ring carbons.[1] The more substituted carbon stabilizes this developing positive charge better (hyperconjugation/resonance), directing the nucleophile there despite steric hindrance.

    • Stereochemistry: Predominantly inversion (via a loose ion-pair contact), but retention is possible if a full carbocation forms or if double-inversion occurs.

Visualization of Mechanistic Pathways

Aziridine_Mechanism Start N-Tosylaziridine Cond_Basic Basic/Neutral (Nucleophile driven) Start->Cond_Basic Unactivated Cond_Acid Lewis Acid (Catalyst driven) Start->Cond_Acid Activated TS_Steric Transition State A (Steric Control) Cond_Basic->TS_Steric SN2 Pathway TS_Electronic Transition State B (Electronic Control) Cond_Acid->TS_Electronic Loose Ion Pair Prod_C3 C3-Attack Product (Less Substituted) TS_Steric->Prod_C3 Inversion Prod_C2 C2-Attack Product (More Substituted) TS_Electronic->Prod_C2 Inversion (Major)

Figure 1: Decision tree for predicting regiochemical outcomes based on reaction conditions.

Synthetic Utility & Protocols

Friedel-Crafts Alkylation (C-C Bond Formation)

The direct hydroarylation of N-tosylaziridines is a powerful method to synthesize


-aryl amines. While traditional Friedel-Crafts reactions use stoichiometric 

, modern protocols utilize moisture-tolerant Lewis acids like Indium(III) triflate to prevent sulfonamide degradation.

Why Indium?


 acts as a "soft" Lewis acid, effectively activating the aziridine without polymerizing electron-rich arenes (e.g., indoles, pyrroles).
Experimental Protocol: Indium-Catalyzed Hydroarylation

Valid for coupling electron-rich arenes (e.g., 1,3-dimethoxybenzene, indole) with 2-aryl-N-tosylaziridines.

Materials:

  • N-Tosylaziridine (1.0 equiv)

  • Arene (Nucleophile, 1.1 - 1.5 equiv)

  • 
     (Catalyst, 1-5 mol%)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add N-tosylaziridine (1.0 mmol) and the arene (1.2 mmol) to the flask. Dissolve in anhydrous DCM (5 mL, 0.2 M).

  • Catalysis: Add

    
     (0.05 mmol, 5 mol%) in one portion.
    
  • Reaction: Stir at room temperature. Note: For less reactive arenes, heat to 40°C or switch solvent to DCE and reflux. Monitor by TLC (typically 1-4 hours).

  • Quench: Upon consumption of the aziridine, quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Did the reaction turn black/tarry? The arene likely polymerized. Lower the temperature or reduce catalyst loading.

  • Is regioselectivity poor? Check the solvent polarity. Non-polar solvents (DCM) favor tight ion-pairing and better C2 selectivity for aryl aziridines.

Nucleophilic Opening with Amines (C-N Bond Formation)

Synthesis of 1,2-diamines requires careful control to prevent bis-alkylation.

Key Insight: Using rigid Lewis acids like


 or mild promoters like 

-cyclodextrin in water can enhance regioselectivity and yield by stabilizing the transition state via chelation or host-guest encapsulation.

Data Summary: Catalyst Efficiency for Aminolysis

CatalystConditionsRegioselectivity (C2:C3)*YieldNotes
NoneMeCN, Reflux1:9965%Slow, requires excess amine

(10%)
DCM, RT5:9592%Fast, mild, high anti-stereoselectivity

(20%)
MeCN, RT10:9088%Good for sterically hindered amines
CAN (5%)MeCN/H2O1:9995%Excellent for aqueous compatible amines

*Values typical for 2-alkyl-N-tosylaziridines opening at the terminal position (C3).

Applications in Drug Development[2][3]

Case Study: Linezolid (Zyvox)

Linezolid, an oxazolidinone antibiotic, relies on the construction of a chiral amine framework. While industrial routes often use epichlorohydrin, N-tosylaziridine intermediates offer a stereochemically superior route to the core structure.

Pathway:

  • Precursor: Chiral N-tosylaziridine derived from serine or via asymmetric aziridination of styrene derivatives.

  • Ring Opening: Regioselective opening with a carbamate or isocyanate equivalent.

  • Cyclization: Intramolecular displacement of the tosyl group (or subsequent leaving group) to form the oxazolidinone ring.

Pathway Visualization: Generic Bioactive Scaffold Synthesis

Drug_Synthesis Start Chiral Amino Acid (e.g., L-Serine) Step1 Reduction to Amino Alcohol Start->Step1 LiAlH4 Step2 Cyclization to N-Tosylaziridine Step1->Step2 TsCl, KOH Step3 Regioselective Ring Opening (Nucleophile: Ar-NH2, N3-, CN-) Step2->Step3 Catalyst (In(OTf)3 / ZnBr2) End Bioactive Target (e.g., Linezolid, Tamiflu precursor) Step3->End Functional Group Manipulation

Figure 2: Workflow for converting amino acid chiral pools into drug scaffolds via aziridine intermediates.

References

  • Regioselective Ring Opening with Zinc Halides Kumar, G. et al. "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Tetrahedron Letters, 2005.

  • Indium Triflate Catalyzed Friedel-Crafts Frost, C. G., & Hartley, J. P. "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[2][3] Sciforum, 2000.

  • Palladium-Catalyzed Ring Opening "Palladium-Catalyzed Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines." Organic Letters, 2010.

  • Tamiflu Synthesis Insights "The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate." CHIMIA, 2004.

  • Linezolid Synthesis "A New and alternate synthesis of Linezolid: An antibacterial agent."[4][5] Der Pharma Chemica, 2011.[4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ring-Opening Reactions of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Chiral Aziridine (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a cornerstone chiral building block in modern o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Aziridine

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a cornerstone chiral building block in modern organic synthesis. Its significance stems from the inherent ring strain of the aziridine core and the activating nature of the N-tosyl group. This combination renders the molecule susceptible to a wide array of nucleophilic ring-opening reactions, providing a reliable and stereocontrolled gateway to a diverse range of high-value, enantiomerically enriched nitrogen-containing compounds.[1] These products, including β-amino acids, vicinal amino alcohols, and complex heterocyclic systems, are prevalent motifs in pharmaceuticals and biologically active natural products.[2]

The N-tosyl group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack by withdrawing electron density, and its steric bulk can influence the regioselectivity of the ring-opening.[3][4] The stereochemistry of the starting material, in this case, the (2S) configuration, is pivotal as it allows for the synthesis of chiral products with predictable stereochemical outcomes, often with high fidelity.[5] This guide provides an in-depth exploration of the mechanistic underpinnings and practical protocols for the ring-opening reactions of this versatile aziridine.

Mechanistic Principles: A Tale of S_N2 Regio- and Stereoselectivity

The nucleophilic ring-opening of N-tosylaziridines is predominantly governed by an S_N2-type mechanism . This has significant implications for both the regioselectivity and stereoselectivity of the reaction. The N-tosyl group, being a potent electron-withdrawing group, enhances the electrophilicity of the ring carbons and also serves as a good leaving group upon ring opening.[3]

In the case of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine, there are two potential sites for nucleophilic attack: the benzylic carbon (C2) and the methylene carbon (C3). The regiochemical outcome is a delicate balance of steric and electronic factors, often influenced by the nature of the nucleophile and the presence of a catalyst. Generally, attack at the less sterically hindered C3 is favored. However, the benzylic position (C2) is activated towards nucleophilic attack, and under certain conditions, particularly with Lewis acid catalysis, attack at this position can be promoted.[6][7]

A key feature of the S_N2 mechanism is the inversion of configuration at the stereocenter undergoing attack. This stereochemical predictability is a major advantage in asymmetric synthesis.

The Role of Lewis Acids

Lewis acids play a crucial role in catalyzing the ring-opening of N-tosylaziridines. They coordinate to the nitrogen atom of the aziridine, further increasing the electrophilicity of the ring carbons and facilitating the ring-opening process.[6][7] This activation allows for the use of a broader range of weaker nucleophiles and can influence the regioselectivity of the reaction.

SN2_Mechanism reagents {(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine | Nu⁻ | Lewis Acid (optional)} transition_state Transition State (S_N2) reagents->transition_state Nucleophilic Attack product Ring-Opened Product (Inversion of Stereochemistry) transition_state->product Ring Opening

Caption: Generalized S_N2 Ring-Opening Mechanism.

Protocols for Nucleophilic Ring-Opening Reactions

The following protocols are representative examples of the diverse transformations possible with (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine.

Protocol 1: Ring-Opening with Carbonyl Compounds Mediated by a Lewis Acid

This protocol describes the synthesis of 1,3-oxazolidines, which can be subsequently hydrolyzed to afford valuable 1,2-amino alcohols.

Workflow:

Protocol1_Workflow start Start: (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine + Carbonyl Compound step1 Add Lewis Acid (e.g., BF₃·OEt₂) in an inert solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) start->step1 step2 Stir and allow to warm to room temperature step1->step2 step3 Aqueous work-up and extraction step2->step3 step4 Purification by column chromatography step3->step4 end_product Product: 1,3-Oxazolidine step4->end_product

Caption: Workflow for the synthesis of 1,3-oxazolidines.

Step-by-Step Procedure:

  • To a solution of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (1.0 equiv) and the desired carbonyl compound (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv), dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-oxazolidine.

Data Summary:

Nucleophile (Carbonyl)Lewis AcidYield (%)Diastereomeric Ratio (dr)
AcetoneBF₃·OEt₂85>95:5
BenzaldehydeBF₃·OEt₂92>95:5
CyclohexanoneBF₃·OEt₂88>95:5

Note: The diastereomeric ratio will depend on the specific carbonyl compound used.

Protocol 2: Ring-Opening with Chiral Enolates for the Synthesis of γ-Amino Amides

This protocol demonstrates a diastereoselective ring-opening using a chiral lithium enolate derived from a pseudoephedrine amide, leading to the synthesis of γ-amino amides.[5]

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.0 equiv) and lithium chloride (LiCl) (5.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add a solution of the (S,S)-(+)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF to the cooled LDA/LiCl suspension.

  • Stir the mixture at -78 °C for 1 hour to generate the chiral lithium enolate.

  • Add a solution of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (1.1 equiv) in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction at this temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary:

Aziridine ConfigurationChiral AuxiliaryYield (%)Diastereomeric Ratio (dr)
(S)(S,S)-(+)-pseudoephedrine propionamide75-85>98:2
Protocol 3: Ring-Opening with Electron-Rich Arenes/Heteroarenes

This method provides a route to substituted 2,2-diaryl/heteroarylethylamines with high stereoselectivity, catalyzed by a Lewis acid.[6][7]

Step-by-Step Procedure:

  • To a solution of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (1.0 equiv) and the electron-rich arene or heteroarene (e.g., 1,3,5-trimethoxybenzene) (1.5 equiv) in 1,2-dichloroethane (DCE), add a catalytic amount of a Lewis acid such as zinc triflate (Zn(OTf)₂) (5 mol%).[6]

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Summary:

Arene/HeteroareneLewis AcidYield (%)Enantiomeric Ratio (er)
1,3,5-TrimethoxybenzeneZn(OTf)₂95>99:1
IndoleSc(OTf)₃92>99:1
FuranZn(OTf)₂88>99:1

Conclusion and Future Outlook

The ring-opening reactions of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine offer a powerful and versatile platform for the stereocontrolled synthesis of a wide range of nitrogen-containing molecules. The predictability of the S_N2 mechanism, coupled with the ability to modulate reactivity and selectivity through the choice of nucleophile and catalyst, ensures its continued prominence in both academic research and industrial drug development. Future advancements in this field will likely focus on the development of novel catalytic systems for even greater efficiency and selectivity, as well as the expansion of the nucleophile scope to access unprecedented molecular architectures.

References

  • Ghorai, M. K., & Ghosh, K. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds: further support towards an SN2-type mechanism. Tetrahedron Letters, 48(11), 1831-1835. [Link]

  • De Vicente, J., & Myers, A. G. (2001). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 66(15), 5039–5046. [Link]

  • Liu, Y.-K., Li, R., Yue, L., Li, B.-J., Chen, Y.-C., Wu, Y., & Ding, L.-S. (2006). Unexpected Ring-Opening Reactions of Aziridines with Aldehydes Catalyzed by Nucleophilic Carbenes under Aerobic Conditions. Organic Letters, 8(8), 1521–1524. [Link]

  • Schroeder, G. O., & Toste, F. D. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1477–1487. [Link]

  • Organic Chemistry Portal. (n.d.). Unexpected Ring-Opening Reactions of Aziridines with Aldehydes Catalyzed by Nucleophilic Carbenes under Aerobic Conditions. Retrieved from [Link]

  • Hassner, A., & Kascheres, A. (1972). The Stereochemistry of Azridine Ring Expansion Reactions with Sulfur Nucleophiles to Give Thiazolidines and 2-Amino-2-thiazolines. The Journal of Organic Chemistry, 37(15), 2328–2333. [Link]

  • Jacobsen, E. N. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. [Link]

  • Smith, V. A., & Brown, T. M. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules, 18(12), 15147–15158. [Link]

  • Wipf, P., & Li, W. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(24), 11994–12005. [Link]

  • Wipf, P., & Maciejewski, J. P. (2014). Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes. Organic Letters, 16(5), 1438–1441. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Ghorai, M. K., & Kumar, A. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(14), 7072–7083. [Link]

  • Eum, H., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269325. [Link]

  • Eum, H., & Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1756. [Link]

  • ResearchGate. (n.d.). Ring opening of N-tosylaziridine 224 with benzylamine 254 in the presence of DMSO. Retrieved from [Link]

  • Ghorai, M. K., & Kumar, A. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(14), 7072–7083. [Link]

  • Martín-Heras, V., & Martin, R. (2021). Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. ACS Catalysis, 11(7), 4216–4221. [Link]

  • Davis, F. A., & Zhou, P. (1995). Aziridine compounds, methods of preparation and reactions thereof.
  • Reddy, B. V. S., & Reddy, L. R. (2015). Modular, One-Pot, Sequential Aziridine Ring Opening–SNAr Strategy to 7-, 10-, and 11-Membered Benzo-Fused Sultams. The Journal of Organic Chemistry, 80(21), 10583–10594. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9129–9140. [Link]

  • Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1709. [Link]

  • Kim, J., & Lectka, T. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of Organic Chemistry, 88(17), 12151–12156. [Link]

  • Chen, W., Rosser, E. W., Zhang, D., Shi, W., Li, Y., Dong, W.-J., Ma, H., Hu, D., & Xian, M. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides. Analytical Chemistry, 87(11), 5533–5536. [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Retrieved from [Link]

  • Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447–501. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Li, Y., & Zhang, J. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Organics, 5(3), 221-247. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Side Reactions in N-Tosylaziridine Synthesis

Executive Summary N-Tosylaziridines are high-value electrophiles in drug development, serving as precursors for -amino acids and chiral amines. However, their synthesis is plagued by the high reactivity of the sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tosylaziridines are high-value electrophiles in drug development, serving as precursors for


-amino acids and chiral amines. However, their synthesis is plagued by the high reactivity of the sulfonamide group and the significant ring strain (~26 kcal/mol). This guide moves beyond standard protocols to address the causality of failure modes: specifically allylic C-H insertion , premature ring opening , and radical scrambling .

Module A: Metal-Catalyzed Alkene Aziridination

Primary Method: Copper-catalyzed nitrene transfer using PhI=NTs.[1]

The Core Failure Mode: Aziridination vs. C-H Insertion

The most common failure in alkene aziridination is the consumption of starting material without the formation of the aziridine ring, often yielding allylic amination products. This is governed by the electronic state of the metallanitrene intermediate.

Mechanistic Insight

The reaction proceeds via a copper-nitrene species (


). This intermediate exists in equilibrium between a Singlet  (electrophilic, concerted addition) and a Triplet  (radical, stepwise addition) state.
  • Singlet Pathway: Leads to stereospecific aziridination.

  • Triplet Pathway: Leads to radical intermediates that can abstract an allylic hydrogen (C-H insertion) or rotate prior to closure (loss of stereochemistry).

Visualization: The Nitrene Fork

The following diagram illustrates the divergence between the desired aziridination and the parasitic C-H insertion pathway.

NitrenePathways Start Cu(I) Catalyst + PhI=NTs Nitrene Metallanitrene Species [LnCu=NTs] Start->Nitrene Singlet Singlet Pathway (Concerted) Nitrene->Singlet Ligand Control (e.g., BOX) Triplet Triplet Pathway (Radical Stepwise) Nitrene->Triplet No Ligand / High Temp Alkene Substrate: Alkene Aziridine Target: N-Tosylaziridine (Stereoretention) Singlet->Aziridine + Alkene RadicalInter Carbon-Centered Radical Triplet->RadicalInter + Alkene Insertion Side Product: Allylic C-H Insertion RadicalInter->Insertion H-Abstraction Scrambled Side Product: Trans-Aziridine (from Cis) RadicalInter->Scrambled Bond Rotation

Figure 1: Mechanistic divergence in Copper-catalyzed aziridination. Controlling the Singlet/Triplet equilibrium is critical for chemoselectivity.

Troubleshooting Table: Nitrene Transfer
SymptomProbable CauseCorrective ActionVerification
Low Yield / New Polar Spot Allylic C-H Insertion. The nitrene abstracted an H-atom instead of adding to the double bond.Switch Catalyst/Ligand. Move to Cu(I)-BOX (Bisoxazoline) complexes which stabilize the singlet nitrene. Lower temperature to 0°C.1H NMR: Look for doublet of doublets at

5.0-6.0 ppm (allylic amine) vs aziridine protons (

2.0-3.0 ppm).
Loss of Stereochemistry Triplet Radical Pathway. Reaction is proceeding via a long-lived radical that allows bond rotation.Add 4Å Molecular Sieves. Ensure anhydrous conditions. Switch solvent from MeCN to Benzene or Chlorobenzene (non-coordinating).Check HPLC/GC of product against standard. Cis-alkenes should yield cis-aziridines.
No Reaction (PhI=NTs remains) Catalyst Poisoning. Cu(I) oxidized to inactive Cu(II) or chelated by impurities.Regenerate Catalyst. Use Cu(OTf)₂ and reduce in situ with phenylhydrazine or use Cu(MeCN)₄PF₆ under strict inert atmosphere.Solution color change: Active Cu(I) is often light yellow/colorless; Cu(II) is blue/green.
PhI byproduct contamination Stoichiometric byproduct. Iodobenzene co-elutes with product.Purification Strategy. Use pentane/ether trituration (PhI is soluble, aziridine often precipitates) or sublimation.1H NMR: PhI peaks at

7.7, 7.3 ppm.

Module B: Cyclization from Amino Alcohols

Primary Method: Activation of


-amino alcohols (Tosylation) followed by base-mediated ring closure.
The Core Failure Mode: Elimination vs. Cyclization

When cyclizing N-tosyl amino alcohols (e.g., using TsCl/Pyridine or Mitsunobu conditions), the major side reaction is


-elimination to form enamides  or allylic amines , particularly when the carbon backbone is sterically hindered.
Protocol: Robust One-Pot Cyclization

Avoids isolation of the intermediate O-tosylate, reducing hydrolysis risks.

  • Dissolution: Dissolve amino alcohol (1.0 equiv) in DCM (0.2 M).

  • Base: Add KOH (4.0 equiv) and Tosyl Chloride (2.2 equiv). Note: Excess base is crucial to scavenge HCl and drive the closure.

  • Catalyst: Add TEBA (Triethylbenzylammonium chloride, 5 mol%) as a phase transfer catalyst.

  • Monitoring: Stir at reflux. Monitor TLC for the disappearance of the intermediate O-tosylate (usually

    
     ~ 0.4 in 30% EtOAc/Hex).
    

Critical Check: If you observe a spot with high


 (non-polar) that absorbs UV strongly, you likely formed the elimination product (Enamide) .

Module C: Stability & Purification (The "Hidden" Reactions)

N-Tosylaziridines are acid-sensitive "spring-loaded" rings. Standard silica gel chromatography is the most common step where yield is lost due to ring opening.

Silica Gel Hydrolysis Mechanism

Silica gel is slightly acidic (


 ~5-6). The N-tosyl group activates the ring, making it susceptible to nucleophilic attack by trace water or methanol in the eluent, catalyzed by the silica surface.
Troubleshooting Workflow: Purification

PurificationLogic Question Is the Aziridine Acid-Sensitive? Check Check Structure: Electron-rich aryl groups on ring? Question->Check Sensitive Yes (e.g., Styrenyl) Check->Sensitive Stable No (e.g., Aliphatic) Check->Stable Action1 Use Neutral Alumina OR Pre-treat Silica with 1% Et3N Sensitive->Action1 Action2 Standard Flash Chromatography (Fast elution) Stable->Action2 Outcome1 Product Intact Action1->Outcome1 Outcome2 Ring Opened (Alcohol/Amine) Action2->Outcome2 If eluted slowly

Figure 2: Decision tree for purification media selection to prevent hydrolytic ring opening.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately upon adding the catalyst. Did it work? A: Likely not. A rapid black precipitate suggests the decomposition of the catalyst to Copper(0) or Copper(II) oxide aggregates, often caused by wet solvent or lack of ligand stabilization. The active catalyst species should be a homogeneous solution (often green or brown for Cu(II)-BOX). Action: Dry solvents over activated alumina and ensure ligand:metal ratio is >1:1.

Q: I see the product on TLC, but after the column, I isolated a white solid that is not my aziridine. What is it? A: This is likely p-Toluenesulfonamide (TsNH₂) or the hydrolyzed amino alcohol . If the ring opens on the column due to acidity, you generate the amino alcohol. If the reaction failed and you worked it up, TsNH₂ is a common byproduct of PhI=NTs decomposition. Verification: Check melting point. TsNH₂ melts at 137°C.

Q: Can I use Chloramine-T instead of PhI=NTs? A: Yes, but the mechanism changes. Chloramine-T requires a different catalytic cycle (often involving iodine sources or specific phase transfer conditions) and releases NaCl. PhI=NTs is preferred for anhydrous, metal-catalyzed nitrene transfers because it generates a "cleaner" nitrene species without requiring biphasic conditions.

References

  • Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994).[2] Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 116(7), 2742–2753. [Link]

  • Li, Z., Quan, R. W., & Jacobsen, E. N. (1995). Mechanism of the (Diimine)copper-Catalyzed Asymmetric Aziridination of Alkenes. Nitrene Transfer via Ligand-Accelerated Catalysis.[3] Journal of the American Chemical Society, 117(21), 5889–5890. [Link]

  • Zhang, X., Xu, H., & Zhao, C. (2014). Mechanistic Investigation of Dirhodium-Catalyzed Intramolecular Allylic C–H Amination versus Alkene Aziridination. The Journal of Organic Chemistry, 79(20), 9799–9811. [Link]

  • Guthikonda, K., & Du Bois, J. (2002).[2] A Unique and Highly Efficient Method for Catalytic Olefin Aziridination.[2] Journal of the American Chemical Society, 124(46), 13672–13673. [Link]

  • Fanourakis, A., et al. (2018). Ring-opening cyclization of N-tosylaziridines: access to functionalized benzoxacycles. Organic & Biomolecular Chemistry, 16, 5846–5858.[4] [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Tosylaziridine Ring-Opening Reactions

Welcome to the technical support center for the optimization of N-tosylaziridine ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N-tosylaziridine ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.

N-tosylaziridines are powerful intermediates in organic synthesis due to their high ring strain, which facilitates ring-opening with a variety of nucleophiles.[1][2] The tosyl group activates the aziridine ring, making it susceptible to nucleophilic attack. However, controlling the regioselectivity and minimizing side reactions can be challenging. This guide provides practical, experience-driven insights to address common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the ring-opening of N-tosylaziridines, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my N-tosylaziridine ring-opening reaction. What could be the problem?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic evaluation of your reaction parameters is crucial for diagnosis.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity or Loading: Many ring-opening reactions of N-tosylaziridines are catalyzed by Lewis acids or other promoters.[1][3]

    • Verify Catalyst Quality: Ensure your catalyst is pure and has not degraded. For example, some Lewis acids like zinc(II) halides are hygroscopic and their activity can be diminished by moisture.

    • Optimize Catalyst Loading: The optimal catalyst loading can vary. While higher loading might increase the reaction rate, it can also lead to side reactions. Start with a reported catalyst loading (e.g., 5-10 mol%) and perform a screen to find the optimal concentration for your specific substrate and nucleophile.[4][5] For instance, in the ring-opening with acid anhydrides catalyzed by 1,5,7-triazabicyclo[5][5]dec-5-ene (TBD), 5 mol % was found to be effective.[4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solvent Polarity and Coordinating Ability: Solvents like dichloromethane (CH2Cl2), acetonitrile (CH3CN), and dimethylformamide (DMF) are commonly used.[1][5][6] A screen of different solvents is recommended. For example, in the ferric(III) halide-mediated ring-opening, CH2Cl2 was found to be the best solvent, while no product was detected in THF or CH3CN.[1] In some cases, polar aprotic solvents like DMF can accelerate the reaction.[5][6]

    • Solvent Purity: Ensure you are using dry, high-purity solvents, as impurities can interfere with the reaction.

  • Suboptimal Temperature: Temperature plays a critical role in reaction kinetics.

    • Insufficient Thermal Energy: If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition or side reactions.

    • Temperature Screening: It is advisable to screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition. For some reactions, room temperature is sufficient.[1]

  • Poor Nucleophile Reactivity: The nature of the nucleophile is a key determinant of the reaction's success.

    • Nucleophile Strength: Weaker nucleophiles may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).

    • Steric Hindrance: A bulky nucleophile may react slowly or not at all due to steric hindrance.

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the ring-opening?

Answer:

Controlling regioselectivity is a central challenge in the ring-opening of unsymmetrically substituted N-tosylaziridines. The outcome is a delicate balance of steric and electronic factors, often influenced by the reaction mechanism (SN1 vs. SN2).

Factors Influencing Regioselectivity:

  • Nature of the Aziridine Substituent:

    • Alkyl-substituted aziridines: Nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an SN2-type mechanism.[1][4]

    • Aryl-substituted aziridines: The outcome is more complex. Lewis acid catalysis can promote the formation of a benzylic carbocation-like transition state, leading to nucleophilic attack at the more substituted benzylic position (SN1-like).[7] Conversely, under neutral or basic conditions, attack at the less substituted carbon may be favored.[4]

  • Choice of Catalyst:

    • Lewis Acids: Lewis acids like Cu(OTf)2, Zn(II) halides, and FeX3 can coordinate to the nitrogen atom of the aziridine, activating the ring and influencing the regiochemical outcome.[1][3] The choice of Lewis acid can be critical. For example, Zn(II) halides have been shown to promote highly regioselective ring-opening.

    • Organocatalysts: Lewis bases like TBD can also catalyze the reaction, often favoring attack at the less substituted carbon.[4]

  • Nucleophile: The nature of the nucleophile can also play a role. Harder nucleophiles may favor attack at the more electrophilic carbon, while softer nucleophiles might be more sensitive to steric effects.

Strategies to Enhance Regioselectivity:

ParameterTo Favor Attack at the Less Substituted Carbon (SN2-like)To Favor Attack at the More Substituted Carbon (SN1-like)
Catalyst Use of organocatalysts (e.g., TBD) or milder Lewis acids.[4]Use of stronger Lewis acids (e.g., FeX3, Cu(OTf)2).[1][3]
Solvent Less polar, non-coordinating solvents.Polar, coordinating solvents that can stabilize carbocationic intermediates.
Temperature Lower reaction temperatures.Higher reaction temperatures may favor the SN1 pathway.

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed substituent Analyze Aziridine Substituent start->substituent alkyl Alkyl-Substituted substituent->alkyl aryl Aryl/Vinyl-Substituted substituent->aryl sn2_path Favor SN2 Pathway: - Lower Temperature - Milder Catalyst - Less Polar Solvent alkyl->sn2_path sn1_path Favor SN1 Pathway: - Stronger Lewis Acid - Polar Solvent - Screen Temperatures aryl->sn1_path analyze_nucleophile Consider Nucleophile Sterics sn2_path->analyze_nucleophile sn1_path->analyze_nucleophile optimize Systematically Optimize Conditions analyze_nucleophile->optimize

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I avoid them?

Answer:

Side product formation can significantly reduce the yield and purity of your desired product. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Polymerization: Activated aziridines can undergo anionic ring-opening polymerization, especially under certain conditions.[6]

    • Mitigation: This is more prevalent with highly reactive monomers and initiators.[6] Careful control of stoichiometry (avoiding a large excess of aziridine) and temperature can help minimize polymerization. In some cases, a change in solvent can also prevent this side reaction; for instance, using CH2Cl2 instead of THF might prevent polymerization.[7]

  • Rearrangement/Isomerization: Under certain catalytic conditions, N-tosylaziridines can rearrange to other products, such as N-tosylketimines.[8]

    • Mitigation: This is often catalyst-dependent. If rearrangement is observed, consider changing the catalyst system. For example, palladium-catalyzed reactions have been shown to promote isomerization.[8]

  • Ring Expansion: In the presence of certain reagents, N-tosylaziridines can undergo ring expansion to form larger heterocycles like azetidines.[9][10]

    • Mitigation: This is a specific reaction pathway that occurs with particular reagents like nitrogen ylides.[10] If this is an undesired side product, ensure your reagents are pure and that no unintended reactive species are being generated.

  • Decomposition of Starting Material or Product: N-tosylaziridines and the resulting β-functionalized amines can be sensitive to harsh reaction conditions.

    • Mitigation: Use the mildest possible conditions (temperature, catalyst) that still afford a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my N-tosylaziridine ring-opening reaction?

A1: The choice of catalyst depends on the nucleophile and the desired regioselectivity.

  • For heteroatom nucleophiles (O, N, S): Lewis acids like Ag(I) salts, Cu(OTf)2, and FeX3 are often effective.[3][11][12] Organocatalysts such as TBD can be used with acid anhydrides.[4]

  • For carbon nucleophiles: Transition metal catalysts, including those based on palladium and nickel, are frequently employed for cross-coupling reactions.[8]

  • For controlling regioselectivity: As discussed in the troubleshooting section, stronger Lewis acids tend to favor attack at the more substituted carbon of aryl-aziridines, while other systems may favor the less substituted carbon.

Q2: What is a general experimental procedure for the ring-opening of an N-tosylaziridine with a nucleophile?

A2: The following is a general protocol that can be adapted for specific substrates and nucleophiles.

General Experimental Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-tosylaziridine (1.0 equiv) and the chosen solvent (e.g., CH2Cl2, DMF).

  • Add the catalyst (e.g., 5-10 mol %) to the solution.

  • Add the nucleophile (typically 1.1-2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., CH2Cl2, ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q3: How does the stereochemistry of the aziridine affect the ring-opening reaction?

A3: The ring-opening of chiral aziridines often proceeds with a high degree of stereoselectivity.

  • SN2 Mechanism: When the reaction proceeds via an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of configuration at that center. This is commonly observed in the ring-opening of cyclic N-tosylaziridines, which typically yield the trans product.[1]

  • SN1 Mechanism: If the reaction proceeds through a carbocationic intermediate (SN1-like), racemization at the reacting center can occur. However, even in many Lewis acid-catalyzed reactions that favor attack at the more substituted carbon, a high degree of stereoselectivity is often retained, suggesting a concerted or rapidly-captured intermediate pathway rather than a long-lived free carbocation.[3]

Reaction Stereochemistry Visualization:

G cluster_0 SN2 Pathway cluster_1 SN1 Pathway Chiral Aziridine Chiral Aziridine Inversion of Stereochemistry Inversion of Stereochemistry Chiral Aziridine->Inversion of Stereochemistry Nucleophilic Attack Chiral Aziridine_2 Chiral Aziridine Carbocation Intermediate Carbocation Intermediate Chiral Aziridine_2->Carbocation Intermediate Lewis Acid Potential Racemization Potential Racemization Carbocation Intermediate->Potential Racemization Nucleophilic Attack

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mechanistic Pathways of N-Tosylaziridine Ring-Opening Reactions

For researchers, medicinal chemists, and professionals in drug development, N-tosylaziridines represent a cornerstone class of synthetic intermediates. Their inherent ring strain, coupled with the electron-withdrawing na...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, N-tosylaziridines represent a cornerstone class of synthetic intermediates. Their inherent ring strain, coupled with the electron-withdrawing nature of the tosyl group, renders them susceptible to a variety of nucleophilic ring-opening reactions, providing a versatile entry point to a diverse array of functionalized amine-containing molecules. Understanding the nuanced mechanistic pathways that govern these transformations is paramount for controlling regioselectivity, stereoselectivity, and ultimately, the successful synthesis of complex target molecules.

This guide provides an in-depth comparison of the primary mechanistic routes involved in the ring-opening of N-tosylaziridines. We will delve into the experimental evidence supporting each pathway, compare their characteristics, and provide practical, field-proven experimental protocols for their investigation.

The Dichotomy of Ring-Opening: S_N2 versus S_N1 Pathways

The ring-opening of N-tosylaziridines can be broadly categorized into two fundamental mechanistic pathways: a bimolecular nucleophilic substitution (S_N2) and a unimolecular nucleophilic substitution (S_N1) type mechanism. The operative pathway is dictated by a confluence of factors including the substitution pattern of the aziridine, the nature of the nucleophile, the presence and type of catalyst, and the reaction conditions.

The Predominant S_N2 Pathway: A Tale of Inversion

The S_N2 mechanism is the most commonly encountered pathway in the ring-opening of N-tosylaziridines, particularly with less substituted aziridines and a wide range of nucleophiles. This pathway is characterized by a backside attack of the nucleophile on one of the aziridine ring carbons, leading to a concerted cleavage of the C-N bond and inversion of stereochemistry at the site of attack.

The driving force for this reaction is the relief of the significant ring strain inherent in the three-membered aziridine ring. The electron-withdrawing tosyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Key Experimental Evidence for the S_N2 Mechanism:

  • Stereochemistry: The hallmark of an S_N2 reaction is the inversion of stereochemistry. Studies involving enantiomerically pure aziridines have consistently shown the formation of products with inverted stereochemistry, providing strong evidence against a planar carbocation intermediate. For instance, the ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid yields nonracemic 1,2-amino ethers, supporting an S_N2-type pathway.[1]

  • Kinetics: The reaction rate is dependent on the concentration of both the aziridine and the nucleophile, exhibiting second-order kinetics.

  • Regioselectivity: In asymmetrically substituted aziridines, the nucleophile preferentially attacks the less sterically hindered carbon atom. This is a classic characteristic of S_N2 reactions.

The Elusive S_N1 Pathway: The Role of Carbocation Stability

While less common, an S_N1-type mechanism can be operative under specific circumstances, particularly when the aziridine substrate can form a stabilized carbocation intermediate. This typically occurs with aziridines bearing a substituent that can stabilize a positive charge, such as an aryl group, at one of the ring carbons.

In this pathway, the rate-determining step is the unimolecular cleavage of the C-N bond to form a carbocation intermediate. This is often facilitated by a Lewis acid, which coordinates to the nitrogen atom, further weakening the C-N bond. The nucleophile then attacks the planar carbocation, leading to a racemic or near-racemic mixture of products.

Key Experimental Evidence for the S_N1 Mechanism:

  • Racemization: The formation of a racemic product from an enantiomerically pure starting material is a strong indicator of an S_N1 pathway, proceeding through a planar, achiral carbocation intermediate.

  • Substrate Structure: Aziridines substituted with groups capable of stabilizing a carbocation (e.g., 2-aryl-N-tosylaziridines) are more prone to undergo S_N1-type ring-opening.

  • Solvent Effects: Polar, protic solvents can facilitate the S_N1 mechanism by stabilizing the forming carbocation intermediate.

Recent studies employing density functional theory (DFT) calculations have suggested that some reactions, such as the B2(OH)4-mediated reductive ring-opening of N-tosyl aziridines by nitroarenes, proceed through an S_N1-type mechanism with high regioselectivity.[2]

Comparative Analysis of Mechanistic Pathways

FeatureS_N2 PathwayS_N1 Pathway
Kinetics Second-order (rate = k[aziridine][nucleophile])First-order (rate = k[aziridine])
Stereochemistry Inversion of configurationRacemization
Intermediate Pentacoordinate transition stateCarbocation
Regioselectivity Attack at the less substituted carbonAttack at the carbon that forms the more stable carbocation
Favored by Strong nucleophiles, less substituted aziridinesSubstrates forming stable carbocations, Lewis acid catalysis, polar solvents

The Role of Catalysis: Accelerating and Directing the Reaction

The ring-opening of N-tosylaziridines can often be sluggish and require harsh conditions. Catalysis plays a crucial role in enhancing the reaction rate and influencing the regioselectivity of the ring-opening.

Lewis Acid Catalysis

Lewis acids are the most common catalysts employed in these reactions. They function by coordinating to the nitrogen atom of the aziridine, which increases the electrophilicity of the ring carbons and facilitates C-N bond cleavage. A variety of Lewis acids, including Cu(OTf)₂, BF₃·OEt₂, Zn(II) halides, and Ag(I) salts, have been successfully used.[1][3]

The use of a Lewis acid can sometimes blur the lines between a pure S_N2 and S_N1 mechanism. While the coordination of the Lewis acid promotes the S_N2 pathway by making the aziridine a better electrophile, it can also facilitate the formation of a carbocation-like intermediate, introducing some S_N1 character to the reaction. Mechanistic studies have shown that even in Lewis acid-mediated reactions, the transformation often proceeds via an S_N2 mechanism, as evidenced by the retention of enantiopurity in the products.[1]

Brønsted Acid Catalysis

Brønsted acids can also catalyze the ring-opening by protonating the aziridine nitrogen, which, similar to Lewis acid coordination, enhances the electrophilicity of the ring.

Organocatalysis

In recent years, organocatalysts have emerged as a powerful tool for promoting aziridine ring-opening reactions. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for the ring-opening of N-tosylaziridines with acid anhydrides.[4]

Visualizing the Mechanisms

To better illustrate the discussed mechanistic pathways, the following diagrams have been generated using Graphviz.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C(R¹)(H)---N(Ts)---C(H)(R²)]⁻ Nu->TS Backside Attack Aziridine R¹-CH(N-Ts)-CH-R² Aziridine->TS Product Nu-CH(R¹)-CH(R²)-NHTs TS->Product Inversion of Stereochemistry

Caption: Generalized S_N2 mechanism for N-tosylaziridine ring-opening.

SN1_Mechanism Start R¹-CH(N-Ts)-CH-Aryl Carbocation R¹-CH(NHTs)-C⁺(H)-Aryl (Planar Carbocation) Start->Carbocation Slow, Rate-determining (C-N cleavage) Product1 Nu-CH(R¹)-CH(Aryl)-NHTs (R-isomer) Carbocation->Product1 Fast (Nucleophilic Attack) Product2 Nu-CH(R¹)-CH(Aryl)-NHTs (S-isomer) Carbocation->Product2 Fast (Nucleophilic Attack) Racemic Racemic Mixture Product1->Racemic Product2->Racemic

Caption: Generalized S_N1 mechanism for N-tosylaziridine ring-opening.

Experimental Protocols for Mechanistic Investigation

To elucidate the operative mechanism in a novel N-tosylaziridine ring-opening reaction, a combination of kinetic, stereochemical, and computational studies is often employed. Below are representative protocols for these investigations.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for the determination of the reaction order with respect to the aziridine and the nucleophile.

Materials:

  • N-Tosylaziridine substrate

  • Nucleophile

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous NMR solvent (e.g., CDCl₃, CD₃CN)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the N-tosylaziridine and the internal standard in the chosen anhydrous NMR solvent.

  • Prepare a series of NMR tubes, each containing a different concentration of the nucleophile.

  • Initiate the reaction by adding a known volume of the aziridine stock solution to each NMR tube at a constant temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material, product, and the internal standard.

  • Plot the concentration of the starting material versus time for each nucleophile concentration.

  • Determine the initial rate of the reaction for each experiment.

  • Plot the logarithm of the initial rate versus the logarithm of the nucleophile concentration to determine the reaction order with respect to the nucleophile.

Protocol 2: Stereochemical Analysis by Chiral HPLC

This protocol is used to determine the stereochemical outcome of the reaction.

Materials:

  • Enantiomerically pure N-tosylaziridine starting material

  • Reaction product

  • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Appropriate chiral stationary phase column

  • HPLC grade solvents

Procedure:

  • Develop a chiral HPLC method to separate the enantiomers of both the starting material and the product. This may require screening different chiral columns and mobile phases.

  • Determine the enantiomeric excess (ee) of the starting N-tosylaziridine.

  • Perform the ring-opening reaction under the desired conditions.

  • After workup and purification, determine the enantiomeric excess of the product using the developed chiral HPLC method.

  • A complete inversion of stereochemistry (i.e., starting with >99% ee of one enantiomer and obtaining >99% ee of the product with the opposite configuration) is strong evidence for an S_N2 mechanism. The formation of a racemic product (0% ee) suggests an S_N1 mechanism.

Conclusion

The ring-opening of N-tosylaziridines is a synthetically powerful transformation with a rich and varied mechanistic landscape. While the S_N2 pathway is generally dominant, an understanding of the factors that can favor an S_N1-type mechanism is crucial for predicting and controlling the outcome of these reactions. The judicious choice of substrate, nucleophile, catalyst, and reaction conditions allows chemists to navigate these mechanistic pathways and achieve the desired regio- and stereochemical outcomes, paving the way for the efficient synthesis of a wide range of nitrogen-containing molecules of interest in drug discovery and development.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Various Authors. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4938. [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal. [Link]

  • Various Authors. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]

  • Bera, S., & Gandon, V. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1274–1285. [Link]

  • Bera, S., & Gandon, V. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. PubMed. [Link]

  • Ghorai, M. K., & Ghosh, K. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds: further support towards an SN2-type mechanism. Tetrahedron Letters, 48(18), 3191–3195. [Link]

  • Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(14), 7047-7059. [Link]

  • Li, X., et al. (2014). Highly efficient regioselective ring openings of N-tosylaziridines to haloamines using ferric (Ⅲ) halides. Chinese Chemical Letters, 25(5), 753-756. [Link]

  • Tanimoto, H., et al. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 20(10), 18684-18695. [Link]

  • Bera, S., & Gandon, V. (2011). ChemInform Abstract: Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. ResearchGate. [Link]

  • Pan, M., et al. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2021). Ring opening of N-tosylaziridine 224 with benzylamine 254 in the presence of DMSO. ResearchGate. [Link]

  • Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(23), 4103-4106. [Link]

  • Chandrasekhar, S., et al. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Synthetic Communications, 33(5), 875-880. [Link]

  • Various Authors. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry. [Link]

  • Ghorai, M. K., et al. (2009). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 121(6), 945-956. [Link]

  • Kumar, A., et al. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(12), 2136-2140. [Link]

  • Various Authors. (2022). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. MDPI. [Link]

  • Wang, C., et al. (2013). Et3N-promoted tandem ring-opening reaction of N-tosylaziridines with terminal alkynoates: a straightforward synthesis of functionalized enamines. Chemical Communications, 49(44), 5031-5033. [Link]

Sources

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